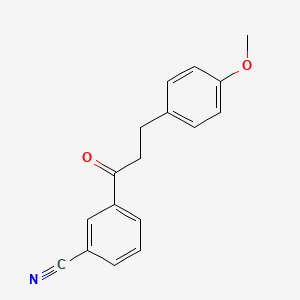

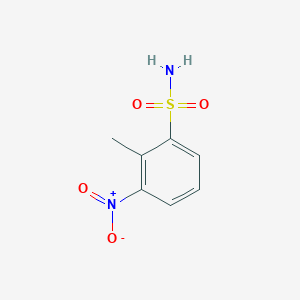

3'-Cyano-3-(4-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

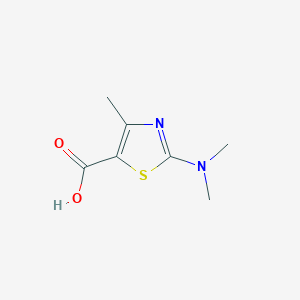

3-Cyano-3-(4-methoxyphenyl)propiophenone (3-CNMPP) is an organic compound that has been studied for its potential use in a variety of scientific research applications, including drug synthesis and development, material science, and biochemistry.

Scientific Research Applications

Optical Properties and Structural Analysis

The compound and its derivatives demonstrate diverse optical properties due to distinct face-to-face stacking modes. Specifically, derivatives like 2-cyano-3-(4-methoxyphenyl)-2-propenamide exhibit mechanofluorochromic properties, with changes in emission peaks upon mechanical grinding, linked to phase transformation from crystalline to amorphous. The structure-property relationship is validated through techniques like differential scanning calorimetry, powder X-ray diffractometry, and fluorescence lifetime experiments (Song et al., 2015).

Material Science and Polymer Chemistry

The compound's derivatives are pivotal in synthesizing low band-gap polymers, influencing the reactivity and structure of resultant polymers. The cyano group's position significantly affects the conjugation length and energy gap, leading to materials with distinct optical and electronic properties (Hergué et al., 2009). Various novel copolymers have been synthesized using derivatives of 3'-Cyano-3-(4-methoxyphenyl)propiophenone, exploring the monomer's reactivity and the resultant copolymers' structural, thermal, and decomposition properties. This research contributes significantly to the field of advanced polymer materials (Kharas et al., 2016).

Chemical Synthesis and Process Optimization

The compound's derivatives serve as intermediates in synthesizing various chemical entities. For instance, methoxylated propiophenones are synthesized via a semisynthesis process, involving reactions with phenylpropenes and subsequent oxidation. The method's efficiency is compared across conventional, ultrasound, and microwave heating, indicating the compound's relevance in optimizing chemical synthesis processes (Joshi et al., 2005).

Crystallography and Molecular Interaction Studies

The compound and its derivatives have been studied for their crystal structures and molecular interactions. Investigations into 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate revealed insights into molecular conformation, hydrogen bonding, and crystal packing. Such studies are crucial for understanding the material properties and guiding the design of molecular structures for specific applications (Mantelingu et al., 2007).

properties

IUPAC Name |

3-[3-(4-methoxyphenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEMHWSGWSJRLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644262 |

Source

|

| Record name | 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Cyano-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898775-58-1 |

Source

|

| Record name | 3-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

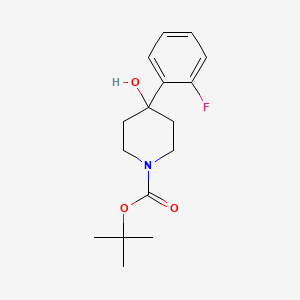

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

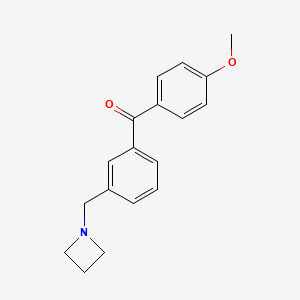

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)